molecular formula C7H13NO2 B2692671 1-(Oxazinan-2-yl)propan-1-one CAS No. 1566889-76-6

1-(Oxazinan-2-yl)propan-1-one

Cat. No. B2692671
CAS RN: 1566889-76-6
M. Wt: 143.186
InChI Key: FFBHJWLLLBAMAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(Oxazinan-2-yl)propan-1-one is 1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Oxazinan-2-yl)propan-1-one are not available, the synthesis process mentioned above involves an intermolecular cyclization reaction .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Oxazinan-2-yl)propan-1-one is 143.19 . Further physical and chemical properties are not available in the current data.

Scientific Research Applications

New Synthetic Methodologies

  • Efficient Synthesis of N-Substituted 1,3-Oxazinan-2-ones : A novel synthesis approach involving a three-component, one-pot reaction was developed to produce N-substituted 1,3-oxazinan-2-ones efficiently. This method utilizes tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating the versatility of these compounds in synthetic chemistry (Trifunović et al., 2010).

  • Facile Synthesis via Carbonate Chemistry : A high-yielding synthesis route starting from 3-amino-1-propanols and ethylene carbonate in the presence of triazabicyclodecene catalyst showcases the formation of 1,3-oxazinan-2-ones through intermolecular cyclization. This method highlights the simplicity and efficiency of producing these compounds, which are of interest due to their potential applications in synthetic and medicinal chemistry (Aricò et al., 2016).

Potential Applications in Drug Discovery

  • Construction of Biologically Active Heterocycles : A phosphine-mediated tandem reaction of ynones with 2-azido alcohols was developed to construct 1,4-oxazepines and 1,3-oxazines. This method is promising for the preparation of synthetically useful and biologically active heterocycles, potentially useful in the development of new pharmaceuticals (François-Endelmond et al., 2010).

  • Synthesis of Chiral 1,3-Oxazinan-2-ones : A new synthetic method for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives demonstrates their utility as intermediates in pharmaceutical compound synthesis and amino alcohols production. This highlights the significance of these compounds in the development of chiral drugs and molecules with specific biological activity (Ella-Menye et al., 2005).

properties

IUPAC Name

1-(oxazinan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(9)8-5-3-4-6-10-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBHJWLLLBAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxazinan-2-yl)propan-1-one

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